molecular formula C9H8F3I B13454228 4-Ethyl-2-iodo-1-(trifluoromethyl)benzene

4-Ethyl-2-iodo-1-(trifluoromethyl)benzene

Cat. No.: B13454228
M. Wt: 300.06 g/mol
InChI Key: NBENSLRZZPHAKJ-UHFFFAOYSA-N
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Description

4-Ethyl-2-iodo-1-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C9H8F3I It is characterized by the presence of an ethyl group, an iodine atom, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-iodo-1-(trifluoromethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-ethyl-1-(trifluoromethyl)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-iodo-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of compounds like 4-ethyl-2-(trifluoromethyl)aniline or 4-ethyl-2-(trifluoromethyl)phenol.

    Oxidation: Formation of 4-ethyl-2-iodo-1-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 4-ethyl-2-(trifluoromethyl)benzene.

Scientific Research Applications

4-Ethyl-2-iodo-1-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-iodo-1-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the iodine atom, which can be readily substituted by nucleophiles. The trifluoromethyl group enhances the compound’s stability and reactivity by withdrawing electron density from the benzene ring, making it more susceptible to electrophilic attack.

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-1-(trifluoromethyl)benzene
  • 4-Ethyl-1-(trifluoromethyl)benzene
  • 2-Iodo-1-(trifluoromethyl)benzene

Uniqueness

4-Ethyl-2-iodo-1-(trifluoromethyl)benzene is unique due to the combination of the ethyl, iodine, and trifluoromethyl groups on the benzene ring. This specific arrangement of substituents imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various synthetic and research applications.

Properties

Molecular Formula

C9H8F3I

Molecular Weight

300.06 g/mol

IUPAC Name

4-ethyl-2-iodo-1-(trifluoromethyl)benzene

InChI

InChI=1S/C9H8F3I/c1-2-6-3-4-7(8(13)5-6)9(10,11)12/h3-5H,2H2,1H3

InChI Key

NBENSLRZZPHAKJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C(F)(F)F)I

Origin of Product

United States

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